FerrocenylPeg
Description
Properties
CAS No. |
126879-04-7 |
|---|---|
Molecular Formula |
C47H84O14Fe |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Ferrocenylpeg Construction
Diverse Synthetic Routes to Ferrocenyl-Functionalized PEG Chains
The incorporation of ferrocene (B1249389) into PEG structures can be achieved through several polymerization techniques, each offering distinct advantages in terms of molecular weight control, polydispersity, and architectural complexity.
"Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and versatile strategy for the synthesis of FerrocenylPeg. This method allows for the straightforward ligation of ferrocene-containing molecules to PEG chains under mild conditions.
A notable example involves the preparation of a novel ferrocenylamine-PEG-azide conjugate. rsc.org The synthesis begins with the in-situ formation of an imine, which is subsequently reduced. This is followed by the "click" reaction, where a PEG-azide is ligated to an alkyne-functionalized peptide, which has been previously coupled with the ferrocenylamine. rsc.org This modular approach highlights the power of click chemistry to create complex, well-defined architectures by joining different building blocks. rsc.org
Key Features of "Click" Chemistry in this compound Synthesis:
High Efficiency: Reactions proceed to high yields with minimal byproducts.
Mild Reaction Conditions: Typically performed in aqueous media at room temperature.
Orthogonality: The azide (B81097) and alkyne groups are inert to most other functional groups, allowing for sequential modifications.
Versatility: Enables the combination of diverse ferrocene derivatives and PEG structures.
Ring-opening polymerization (ROP) is a powerful technique for synthesizing well-defined polymers, including this compound. Anionic ROP, in particular, allows for the creation of materials with controlled molecular weights and narrow molecular weight distributions. acs.orgnih.gov
One prominent strategy involves the living anionic copolymerization of ethylene (B1197577) oxide (EO) with a ferrocene-containing epoxide monomer, such as vinyl ferrocenyl glycidyl (B131873) ether (VfcGE) or ferrocenyl glycidyl ether (fcGE). acs.orgnih.gov This approach results in PEG-based random copolymers where ferrocene units are distributed along the polyether backbone. The molecular weights of these copolymers can be varied, typically in the range of 2,000 to 10,000 g/mol , while maintaining low polydispersity (Mw/Mn = 1.07–1.20). acs.org
Another variant is Ring-Opening Metathesis Polymerization (ROMP), which has been used to polymerize cyclic ferrocenyl olefin monomers. duke.edu This method leads to the formation of homopolymers and block copolymers containing ferrocene units directly within the polymer main chain. duke.edu
| ROP Method | Monomers | Resulting Architecture | Key Advantages |
| Anionic ROP | Ethylene Oxide, Ferrocenyl Glycidyl Ethers (fcGE, VfcGE) | Random copolymers with pendant ferrocene groups. acs.org | Control over molecular weight and narrow polydispersity. acs.org |
| ROMP | Cyclic Ferrocenyl Olefins | Homopolymers and block copolymers with main-chain ferrocene units. duke.edu | Access to novel polymer backbones and architectures. duke.edu |
Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer excellent control over the synthesis of ferrocenyl-containing copolymers. tcichemicals.com These techniques are valued for their tolerance to a wide range of functional groups and solvents. tcichemicals.com
Atom Transfer Radical Polymerization (ATRP) ATRP has been successfully employed to synthesize ferrocene-containing block copolymers. For instance, poly(acrylonitrile-b-methacrylate)s can be synthesized via ATRP, where a polyacrylonitrile (B21495) (PAN) macroinitiator is used to initiate the polymerization of a methacrylate (B99206) monomer. nih.gov The resulting block copolymer can then be post-modified by reacting it with a ferrocene derivative like 3-ferrocenyl propylamine, leading to redox-responsive preceramic polymers. nih.gov The molecular weights of such block copolymers can range from 44 to 82 kDa with dispersities between 1.19 and 1.5. nih.gov
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization RAFT polymerization is another robust method for preparing this compound. The synthesis of ferrocene-containing homopolymers and block copolymers has been achieved via photoinduced RAFT polymerization. nih.gov This technique demonstrates controlled/“living” characteristics, allowing for chain extension and the creation of well-defined block copolymers. nih.gov Studies have also focused on the RAFT polymerization of ferrocenyl (meth)acrylates, although it has been noted that the bulky ferrocene moiety can sometimes lead to lower reactivity compared to their non-ferrocenyl analogues. qut.edu.au Novel RAFT agents bearing a ferrocenyl moiety have also been designed to mediate the controlled polymerization of monomers like styrene. figshare.com
Step-growth polymerization provides a direct route to forming cross-linked polymer networks. This approach is particularly useful for creating hydrogels where this compound chains are integrated into a three-dimensional structure. nih.govresearchgate.net The mechanism of polymerization, whether step-growth or chain-growth, significantly impacts the resulting hydrogel nanostructure. Step-growth polymerizations typically yield more uniform and homogeneous networks compared to the more heterogeneous structures resulting from chain-growth methods. nih.govsemanticscholar.org
In the context of this compound, step-growth polymerization can be achieved by using multi-arm PEG macromers functionalized with reactive end groups that can react with complementary functional groups on a ferrocene-containing crosslinker. For example, new lactide-based poly(ethylene glycol) polymer networks have been prepared by UV photopolymerization of acrylated macromers, a process that can incorporate functional moieties. nyu.edu This strategy allows for the creation of robust, cross-linked materials with integrated ferrocene units, which can be useful for applications like tissue engineering scaffolds. nyu.edu
Functionalization Strategies for Tailored this compound Derivatives
The versatility of this compound is greatly enhanced by the ability to introduce specific functional groups, allowing for the tailoring of its properties for various applications.
Attaching ferrocene specifically to the end of a PEG chain is a common and effective functionalization strategy. This approach preserves the properties of the PEG backbone while introducing the distinct electrochemical and physical characteristics of the ferrocene moiety at a specific location.
One method involves a facile one-step reaction to conjugate a hydrophilic PEG chain with a hydrophobic ferrocene molecule. nih.gov This can be achieved by reacting a PEG with reactive terminal groups with a suitable ferrocene derivative. The simple linear structure of PEG, which typically possesses two terminal hydroxyl groups, provides a convenient handle for such modifications. researchgate.net These hydroxyl groups can be converted into a variety of other reactive moieties (e.g., amines, azides, thiols) to facilitate conjugation with ferrocene. nih.gov
For example, a ferrocenylamine group can be attached to a PEG chain that has been functionalized with an azide group, creating a heterobifunctional molecule ready for further "click" chemistry reactions. rsc.org This end-group functionalization is critical for applications where the accessibility of the ferrocene unit is important, such as in the development of biosensors or redox-responsive materials.
Side-Chain Functionalization and Grafting of Ferrocenyl Units onto PEG Backbones
The introduction of ferrocenyl moieties onto the side chains of polyethylene (B3416737) glycol (PEG) backbones is a versatile strategy for creating functional materials that combine the properties of both components. This approach, often termed "grafting," allows for precise control over the density and distribution of the redox-active ferrocene units along the polymer chain. A primary method employed is the post-polymerization modification of pre-existing PEG copolymers. rsc.org
One effective strategy begins with commercially available precursors, such as poly(ethylene-co-vinyl acetate) (EVA), which can be derivatized to introduce ferrocene side groups. researchgate.net This "grafting onto" method involves the chemical modification of the vinyl acetate (B1210297) units. A notable advantage of this approach is that the molecular weight and distribution of the final functionalized polymer are dictated by the starting EVA material. researchgate.net Another route involves the use of linear copolymers of ethylene oxide and glycidol (B123203). rsc.org The pendant hydroxyl groups of the glycidol units serve as reactive sites for a multi-step conversion process. This process typically involves:
Tosylation: Activation of the hydroxyl groups. rsc.org
Introduction of a protected functional group: Such as a triphenylmethyl-protected thiol. rsc.org
Deprotection: An acid treatment to yield the free thiol group, which can then be reacted with a ferrocene derivative. rsc.org
The degree of functionalization in such methods can be controlled by the molar content of the reactive repeating units (e.g., glycidol) in the initial copolymer. rsc.org Research has shown that quantitative conversion of hydroxyl groups to thiol groups is achievable for copolymers with up to 40% glycidol units. rsc.org
"Click chemistry," particularly the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, represents another highly efficient technique for grafting functionalities onto polymer backbones. nih.govresearchgate.net This approach offers high grafting densities, with efficiencies reported to be over 95%. nih.gov In the context of this compound, a PEG backbone would first be functionalized with either azide or alkyne groups, followed by the "clicking" of a correspondingly functionalized ferrocene molecule. The steric repulsion between the grafted chains can influence the conformation of the polymer backbone. nih.gov
| Grafting Strategy | Precursor Polymer | Functional Group Chemistry | Key Features |
| Post-functionalization of EVA | Poly(ethylene-co-vinyl acetate) | Mitsunobu reactions or esterification on vinyl acetate units. researchgate.net | Utilizes commercial precursors; functional group content dictated by starting material. researchgate.net |
| Modification of PEG-co-glycidol | Copolymer of ethylene oxide and glycidol | Multi-step conversion of hydroxyls to thiols (tosylation, substitution, deprotection). rsc.org | Degree of functionalization controlled by glycidol content. rsc.org |
| "Click Chemistry" Grafting | Alkyne- or Azide-functionalized PEG | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov | High grafting efficiency (>95%); mild reaction conditions. nih.gov |
Multi-valent and Dendritic this compound Architectures
Moving beyond linear side-chain functionalization, the synthesis of multi-valent and dendritic this compound architectures creates complex, hyperbranched nanostructures with a high density of peripheral ferrocene units. africaresearchconnects.com These architectures leverage the unique properties of both PEG and dendrimers. nih.govrsc.org PEG chains can be incorporated either as the central core from which dendritic wedges grow or attached to the focal point of a dendrimer, resulting in customizable platforms. rsc.org
The synthesis of these structures often involves a divergent or convergent approach. In a common strategy, a multifunctional core, which can be a PEG molecule with reactive end-groups, is used to initiate the layer-by-layer growth of dendritic branches. africaresearchconnects.com For instance, biodegradable PEG-dendritic block copolymers have been synthesized using a gallic acid core and triethylene glycol butanoate arms, with ester bonds incorporated to allow for degradation. nih.gov The periphery of these dendrimers can be terminated with reactive groups, such as azides, which are then available for functionalization with alkyne-modified ferrocene derivatives via "click" chemistry. nih.gov
The properties of these dendritic structures are highly tunable. The length of the PEG chain, the generation (number of branching layers) of the dendron, and the nature of the peripheral groups all play crucial roles in the final material's characteristics. rsc.org For example, the growth of dendritic branches can sometimes be hindered when using longer PEG chains (e.g., PEG1000 and PEG2000) as cores, whereas shorter chains like PEG300 may allow for more favorable growth profiles. africaresearchconnects.com These dendritic macromolecules can also be used as building blocks themselves, for example, by conjugating them with linear biopolymers to form cross-linked hydrogels. nih.gov
| Architecture Type | Description | Synthetic Approach | Key Characteristics |
| PEG-Core Dendrimer | A central PEG chain from which multiple dendritic branches emanate. africaresearchconnects.com | Divergent growth from a multifunctional PEG initiator. | Properties influenced by PEG core length and dendrimer generation. africaresearchconnects.comrsc.org |
| PEG-Focal Point Dendrimer | Dendrimers with a PEG chain attached to their core or focal point. rsc.org | Convergent synthesis followed by attachment of PEG. | Creates an amphiphilic structure with a dense functional periphery. |
| Dendron-Linear-Dendron | A linear PEG chain end-capped with dendritic wedges. nih.gov | Attachment of pre-synthesized dendrons to a bifunctional PEG. | Can be used for self-assembly or as cross-linkers in hydrogel formation. nih.gov |
| Biodegradable PEG-Dendritic Copolymers | Incorporates hydrolyzable bonds (e.g., esters) within the dendritic structure. nih.gov | Synthesis using building blocks with cleavable linkages. nih.gov | Allows for controlled degradation and release of conjugated moieties. nih.gov |
Purification and Isolation Techniques for Advanced this compound Materials
The synthesis of this compound materials typically results in a complex mixture containing the desired product alongside unreacted starting materials (PEG and ferrocene derivatives), reagents, and potentially side products with varying degrees of functionalization. Therefore, effective purification and isolation are critical steps to obtain materials with well-defined properties. A combination of chromatographic and non-chromatographic techniques is often employed.
Chromatographic Methods: Chromatography is a powerful tool for separating PEG derivatives.
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. The grafting of ferrocene and the shielding effect of the PEG chains can alter the surface charge of the polymer, allowing for the separation of species with different degrees of PEGylation or even positional isomers.
Reverse Phase Chromatography (RPC): RPC separates molecules based on hydrophobicity. The nonpolar ferrocene units increase the hydrophobicity of the PEG chain, enabling separation from the more polar, unreacted PEG. Solvent systems like chloroform (B151607)/methanol or ethanol/isopropanol in chloroform are often used. reddit.com
Size Exclusion Chromatography (GPC/SEC): While useful for characterizing molecular weight distribution, its preparative use can be limited in separating products with similar hydrodynamic volumes.
Polystyrene-Divinylbenzene (PS-DVB) Chromatography: This method provides an effective preparative-scale approach for purifying PEG derivatives using simple eluents like ethanol/water, avoiding more toxic solvents. nih.gov
Non-Chromatographic Methods: These techniques are often used for bulk purification or initial cleanup steps.
Precipitation and Extraction: Precipitation is a common and effective method. The this compound product can be precipitated from the reaction mixture by adding a non-solvent, such as cold diethyl ether, while the unreacted PEG oligomers may remain in solution. researchgate.net Liquid-liquid extraction, using an organic solvent and an aqueous salt solution, can partition the polymer from impurities based on differences in polarity and molecular weight. google.com
Membrane Separation: Techniques like ultrafiltration, diafiltration, and dialysis are cost-effective methods for separating molecules based on size. They are efficient for removing low-molecular-weight impurities like salts and unreacted ferrocene derivatives from the final polymer product. However, they are generally unable to separate isomers or polymers with small differences in molecular weight.
Metal-Organic Frameworks (MOFs): An advanced technique involves using MOFs for the selective adsorption of PEG. nih.govresearchgate.net Certain MOFs possess pores that can interact with PEG via hydrogen bonding, allowing for the selective capture of polymers with larger molecular weights, thereby narrowing the molecular weight distribution of the final product. nih.govresearchgate.net
| Purification Technique | Principle of Separation | Application for this compound | Advantages | Limitations |
| Ion Exchange Chromatography (IEX) | Surface Charge | Separation of isomers and species with different grafting densities. | High resolution for charged species. | Requires charged or chargeable groups. |
| Reverse Phase Chromatography (RPC) | Polarity / Hydrophobicity | Separation of hydrophobic this compound from hydrophilic PEG precursors. reddit.com | Good for separating compounds with different polarities. | Can require organic solvents. |
| Precipitation / Extraction | Differential Solubility | Bulk removal of unreacted PEG; isolation of the final polymer product. researchgate.netgoogle.com | Scalable, simple, and cost-effective. | May not provide high purity in a single step. |
| Membrane Separation (e.g., Dialysis) | Molecular Size / Hydrodynamic Radius | Removal of low-molecular-weight impurities (salts, reagents). | Cost-effective for buffer exchange and desalting. | Cannot separate species of similar size (e.g., isomers). |
| Metal-Organic Framework (MOF) Adsorption | Selective Adsorption / H-Bonding | Narrowing molecular weight distribution by selectively adsorbing larger PEG chains. nih.govresearchgate.net | High selectivity based on molecular weight. | Emerging technology; may have capacity limitations. |
Fundamental Research on Ferrocenyl Polyethylene Glycol Interactions and Phenomena
Investigations into Redox-Responsive Behavior of FerrocenylPeg Systems
The conjugation of ferrocene (B1249389) (Fc), a classic organometallic redox-active moiety, with polyethylene (B3416737) glycol (PEG), a hydrophilic and biocompatible polymer, yields this compound systems with tunable, stimulus-responsive properties. The inherent ability of the ferrocene unit to reversibly switch between its neutral (ferrocene, Fe(II)) and oxidized (ferrocenium, Fe(III)) states upon electrochemical or chemical stimulation forms the basis of their redox-responsive behavior. This characteristic has been extensively studied to understand how the polymer environment influences the electrochemical properties of the ferrocene core.
The electrochemical behavior of this compound conjugates is typically characterized using cyclic voltammetry (CV), which reveals the potentials at which the ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) redox couple interconverts. mdpi.comresearchgate.net In these systems, the ferrocene moiety displays a quasi-reversible, one-electron redox signal corresponding to the Fe(II)/Fe(III) transition. mdpi.com The PEG environment influences the precise redox potential and the kinetics of electron transfer. For instance, when this compound chains are tethered to an electrode surface, the electrochemical response is sensitive to the polymer layer's conformation and packing density. acs.orgutwente.nl
Oxidation of the ferrocene unit to the cationic ferrocenium form significantly alters the physicochemical properties of the conjugate, notably increasing its hydrophilicity. acs.org This transition from a hydrophobic to a more hydrophilic state is a key aspect of the redox-responsive behavior of these systems. acs.orgresearchgate.net The reversible nature of this process allows for dynamic control over the conjugate's properties by applying an external potential or chemical redox agents. nih.gov
The mechanism of electron transfer in this compound conjugates is highly dependent on the system's architecture, particularly the length of the PEG chain and its attachment to a surface. For conjugates with short PEG linkers (e.g., Mₙ = 250 Da) tethered to an electrode, the ferrocene moiety behaves as a surface-confined species where electron transfer is not limited by diffusion. acs.orgutwente.nl In this scenario, homogeneous electron transfer rate constants can be determined directly. nih.gov
For conjugates with longer PEG chains (Mₙ = 3.4, 5, and 10 kDa), the electron transfer process is governed by diffusion. acs.orgnih.gov The flexible PEG chain allows the terminal ferrocene group to move towards the electrode surface to undergo electron transfer. utwente.nl At low surface densities, where the polymer chains are in a "mushroom" conformation, the ferrocene end-groups have considerable freedom of movement. acs.org As the surface density increases, the polymer chains adopt a more extended "brush" conformation, which alters the diffusion and kinetics of the electron transfer process. acs.orgutwente.nl The kinetics are generally considered a facile, outer-sphere electron transfer process. researchgate.netmonash.edu
The length and structure of the PEG chain have a significant impact on the electron transfer kinetics of the attached ferrocene unit. acs.org Studies on this compound monolayers have shown that for longer PEG chains (Mₙ = 3.4, 5, and 10 kDa) in a low-density mushroom conformation, both the diffusion coefficients (D) and the homogeneous electron transfer rate constants (k) increase with polymer length. acs.orgnih.gov This suggests that the longer, more flexible chains facilitate the ferrocene group's approach to the electrode surface. utwente.nl
For a short-chain conjugate (Fc-PEG₂₅₀), where the process is not diffusion-limited, the electron transfer rate constants were found to be significantly higher than those for ferrocene attached to more rigid alkane monolayers of similar length, indicating a loosely packed PEG layer. acs.org In densely packed "brush" conformations, a parameter combining diffusion and layer thickness (D¹/²/e) was found to increase with polymer length, further confirming the influence of the PEG architecture on the electrochemical response. acs.orgnih.gov
| Conjugate | Conformation | Diffusion Coefficient (D) (cm²/s) | Rate Constant (k) (s⁻¹) |
|---|---|---|---|
| Fc-PEG₂₅₀ | Surface-Confined | N/A | k_anodic = 2.4 x 10³ k_cathodic = 1.7 x 10³ |
| Fc-PEG₃₄₀₀ | Mushroom | Increases with length | Increases with length |
| Fc-PEG₅₀₀₀ | Mushroom | Increases with length | Increases with length |
| Fc-PEG₁₀₀₀₀ | Mushroom | Increases with length | Increases with length |
Supramolecular Assembly and Self-Organization of this compound Conjugates
The amphiphilic nature of this compound conjugates, combining a hydrophobic ferrocene unit with a hydrophilic PEG chain, drives their self-assembly into various supramolecular structures in solution. This self-organization is a key feature that enables the fabrication of functional nanomaterials. The process is often responsive to the redox state of the ferrocene moiety, allowing for dynamic control over the assembled structures.
In aqueous environments, amphiphilic this compound block copolymers self-assemble to minimize the unfavorable interactions between the hydrophobic ferrocene block and water. This typically leads to the formation of core-shell structures such as micelles and vesicles. researchgate.net Micelles consist of a hydrophobic core of ferrocene units surrounded by a corona of hydrophilic PEG chains. nih.govrsc.org
Some this compound systems exhibit a transition from micelles to vesicles, which are enclosed bilayer structures. researchgate.net For example, certain architectures may form classical micelles only within a narrow concentration range before converting into monolayer vesicles. researchgate.net The critical aggregation concentration (cac), the concentration at which self-assembly begins, can be very low for these compounds. researchgate.net The redox state of the ferrocene can be used to trigger transitions between these structures; oxidation to the more hydrophilic ferrocenium cation can induce a change from vesicles to micelles.
The self-assembly of this compound conjugates is a versatile method for creating a variety of ordered nanostructures. semanticscholar.orgresearchgate.net Depending on the block copolymer architecture, solvent conditions, and concentration, morphologies such as spherical micelles, cylindrical (or worm-like) micelles, and vesicles can be fabricated. nih.gov For instance, PEGylated ferrocene polymers have been shown to self-assemble into nanoparticles with a hydrophobic ferrocene core and a hydrophilic PEG shell via nanoprecipitation. nih.gov
These self-assembled nanostructures are often "smart" materials, as their integrity and morphology can be controlled by external stimuli, primarily the redox state of the ferrocene units. acs.orgnih.gov Oxidation of the ferrocene core to ferrocenium increases its hydrophilicity, which can lead to the disassembly of the nanostructure or a transition in its morphology. researchgate.net This redox-responsive behavior is a cornerstone for applications in controlled release and sensing. nih.govacs.org The formation of these complex architectures represents a bottom-up approach to nanofabrication, driven by non-covalent intermolecular forces. tib.eu
| Structure Type | Description | Formation Trigger | Redox Response |
|---|---|---|---|
| Spherical Micelles | Hydrophobic ferrocene core with a hydrophilic PEG corona. | Self-assembly in aqueous solution above critical aggregation concentration. | Disassembly or swelling upon oxidation of ferrocene to ferrocenium. |
| Vesicles | Enclosed bilayer structure with an aqueous interior. | Can form directly or via transition from micelles. | Transition to micelles upon oxidation of the ferrocene units. |
| Polymer Nanoparticles | Solid core-shell particles formed by nanoprecipitation. nih.gov | Solvent exchange method (nanoprecipitation). nih.gov | Swelling and enhanced release of encapsulated agents upon oxidation. nih.gov |
Host-Guest Interactions Involving Ferrocene Moieties in this compound Constructs
The ferrocene moiety within this compound (Ferrocenyl-Polyethylene Glycol) constructs serves as a versatile guest molecule in supramolecular chemistry, readily forming inclusion complexes with various macrocyclic hosts. This interaction is primarily driven by the hydrophobic nature of the ferrocene unit, which fits snugly into the nonpolar cavities of host molecules. The most studied hosts include cyclodextrins (CDs) and cucurbiturils (CBs).
The formation of these host-guest complexes is a dynamic equilibrium, characterized by a binding constant (K) which indicates the stability of the complex. Research has shown that cucurbit acs.orguril (CB acs.org) forms exceptionally stable complexes with ferrocene and its derivatives. nih.gov For instance, neutral and cationic ferrocene guests form highly stable inclusion complexes with CB acs.org, with binding constants reaching the 10⁹–10¹⁰ M⁻¹ and 10¹²–10¹³ M⁻¹ ranges, respectively. nih.gov This strong affinity is attributed to the ion-dipole interactions between the electron-rich carbonyl portals of the CB acs.org and the guest molecule. In contrast, β-cyclodextrin (β-CD) forms stable, but comparatively weaker, complexes with the same ferrocene derivatives, with binding constants typically in the range of 10³–10⁴ M⁻¹. nih.govnih.gov
The redox-active nature of the ferrocene unit provides a mechanism for controlling the association and dissociation of the host-guest complex. The neutral ferrocene (Fc) form is hydrophobic and binds strongly within the host cavity. Upon oxidation to the cationic ferrocenium (Fc⁺) form, its hydrophilicity increases, which can lead to its expulsion from the hydrophobic cavity, thereby allowing for the controlled release of the guest or disassembly of a supramolecular structure. researchgate.net This reversible binding has been explored in various applications, including pretargeted imaging where an antibody modified with a CB acs.org host is first administered, followed by a radiolabeled ferrocene-PEG guest. nih.govacs.org
Table 1: Comparative Binding Affinities of Ferrocene Derivatives with Macrocyclic Hosts
| Guest Molecule | Host Molecule | Binding Constant (K) in M⁻¹ | Reference |
|---|---|---|---|
| Neutral Ferrocene Derivatives | β-Cyclodextrin | 10³ - 10⁴ | nih.gov |
| Cationic Ferrocene Derivatives | β-Cyclodextrin | 10³ - 10⁴ | nih.gov |
| Neutral Ferrocene Derivatives | Cucurbit acs.orguril | 10⁹ - 10¹⁰ | nih.gov |
Interfacial Phenomena and Surface Modification Research with this compound
This compound is extensively utilized in surface modification to impart specific electrochemical, responsive, and anti-fouling properties to materials. The amphiphilic nature of this compound, combining the inorganic, redox-active ferrocene with the flexible, hydrophilic polyethylene glycol chain, allows it to interact with and modify a wide range of surfaces.
Adsorption and Grafting of this compound onto Solid Substrates
The attachment of this compound to solid substrates can be achieved through either physisorption (adsorption) or chemisorption (grafting). Grafting creates a more robust and stable surface modification. A common method involves using this compound molecules functionalized with a specific terminal group that can form a covalent bond with the substrate.
For example, thiol-terminated this compound is widely used for grafting onto gold surfaces, forming a stable self-assembled monolayer (SAM). acs.orgscientific.net The surface density of the grafted polymer can be controlled by varying the reaction time. acs.org Research on cystamine-functionalized gold electrodes modified with Ferrocenyl-PEG-NHS (N-hydroxysuccinimide) polymers showed that surface densities could be varied by changing the grafting time from 5 to 120 minutes. acs.org
The modification of surfaces with this compound can dramatically alter their properties. Covalent attachment of triple-stimuli-responsive this compound copolymers to glass surfaces allows for the switching of surface wettability. utwente.nlacs.org These surfaces can be switched from hydrophilic to hydrophobic by increasing the temperature above the polymer's lower critical solution temperature (LCST). acs.org Furthermore, the hydrophilicity can be tuned by the oxidation state of the ferrocene and the pH. utwente.nlacs.org Oxidation of the neutral ferrocene to the more hydrophilic ferrocenium cation leads to a decrease in the water contact angle, indicating a more hydrophilic surface. utwente.nl
Table 2: Effect of this compound Grafting on Surface Properties
| Substrate | This compound Derivative | Modification Method | Observed Change in Property | Reference |
|---|---|---|---|---|
| Gold Electrode | Ferrocene-PEG-NHS | Grafting via amine groups | Controlled surface density of Fc probes | acs.org |
| Glass | Amino-functionalized Ferrocenyl-PEG copolymer | Covalent attachment | Surface wettability becomes responsive to temperature, pH, and redox state | utwente.nlacs.org |
| Gold Electrode | PEG-thiol with Ferrocene moiety | Adsorption | Adsorption capacity is high on bare gold but reduced on modified gold | scientific.netresearchgate.net |
Surface-Initiated Polymerization of this compound on Diverse Materials
Surface-initiated polymerization (SIP) is a "grafting-from" technique where polymer chains are grown directly from an initiator-functionalized surface. This method allows for the formation of dense, well-controlled polymer brushes. SIP has been successfully applied to polymerize ferrocene-containing monomers on various materials, creating surfaces with a high density of redox-active sites.
One strategy involves the surface-initiated ring-opening polymerization (SI-ROP) of ferrocene-containing monomers. For instance, utwente.nlsilaferrocenophane monomers have been polymerized from the surface of cross-linked polystyrene nanoparticles. nih.gov This approach utilizes residual vinylic groups on the particle surface to initiate the polymerization, leading to the formation of poly(ferrocenylsilane) (PFS) brushes without the creation of free polymer in the solution. nih.gov The resulting core-shell particles serve as precursors for spherical ceramic materials. nih.gov
Another powerful technique is surface-initiated living anionic polymerization (SI-LAP). This method has been used to polymerize ferrocenylmethyl methacrylate (B99206) (FMMA) from the surface of porous polystyrene microparticles. researchgate.net This process yields stimuli-responsive particles with an adjustable PFMMA content ranging from 7% to 51%. Electrochemical studies of these modified surfaces demonstrated remarkable long-term stability of the ferrocene moieties over 1000 redox cycles. researchgate.net These functionalized particles have potential applications in batteries and as ion sorbents. researchgate.net
Table 3: Examples of Surface-Initiated Polymerization of Ferrocene-Containing Monomers
| Monomer | Substrate | Polymerization Method | Resulting Polymer Brush | Key Finding | Reference |
|---|---|---|---|---|---|
| utwente.nlSilaferrocenophanes | Polystyrene nanoparticles | Surface-initiated Ring-Opening Polymerization (SI-ROP) | Poly(ferrocenylsilane) (PFS) | Forms core-shell preceramic polymers | nih.gov |
Advanced Characterization and Analytical Methodologies in Ferrocenylpeg Research
Spectroscopic Techniques for Structural Elucidation and Dynamic Studies
Spectroscopic methods provide invaluable insights into the molecular structure, functional groups, and electronic transitions within FerrocenylPeg conjugates. These techniques are essential for confirming successful synthesis, assessing purity, and studying molecular interactions and dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural characterization of this compound conjugates, providing detailed information about the local chemical environment of atoms within the molecule. Both ¹H and ¹³C NMR are routinely used to confirm the presence of both the ferrocene (B1249389) moiety and the PEG chain, as well as to elucidate the connectivity and purity of the conjugate.
Analysis of the ¹H NMR spectrum of Ferrocene-PEG can reveal characteristic signals corresponding to the cyclopentadienyl (B1206354) rings of ferrocene and the repeating ethylene (B1197577) glycol units of the PEG chain. For instance, a study on Ferrocene-PEG showed a complex ¹H-coupling pattern in the aliphatic region (0–5 ppm), with significant signal overlap between the ferrocene moiety and the large PEG functional groups around 3.5 ppm. thno.org The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbon atoms in both the ferrocene and PEG segments. thno.org
Table 1 provides representative NMR data for a Ferrocene-PEG conjugate.
| Nucleus | Chemical Shift (δ, ppm) | Description | Source |
| ¹H | 0–5 | Aliphatic region (complex coupling) | thno.org |
| ¹H | ~3.5 | Overlap of ferrocene and PEG signals | thno.org |
| ¹³C | (Specific peaks vary) | Characteristic signals for ferrocene and PEG | thno.org |
NMR spectroscopy is thus crucial for confirming the molecular structure and assessing the successful conjugation of ferrocene to PEG.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Structural Confirmation
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in this compound conjugates and can help confirm their molecular structure. These methods probe the vibrational modes of the molecule, which are characteristic of specific chemical bonds and functional groups.
IR spectroscopy can identify key functional groups within both the ferrocene and PEG components. For ferrocene derivatives, IR spectra can provide insights into the nature of the bonds between the metal center and the cyclopentadienyl rings, as well as vibrations within the rings themselves. psu.edu For PEG, characteristic C-O and C-H stretching vibrations are typically observed. researchgate.net The presence of specific linking groups used to conjugate ferrocene to PEG can also be identified through their unique vibrational frequencies in the IR spectrum. researchgate.net
Raman spectroscopy offers a complementary perspective on molecular vibrations, often being more sensitive to symmetric vibrations and providing information that may not be readily available from IR spectroscopy. researchgate.netscribd.com Both techniques are valuable for confirming the successful synthesis of this compound by identifying the presence of characteristic functional groups from both parent molecules and the linking chemistry.
Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Electronic and Chiral Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within molecules, particularly those containing chromophores. Ferrocene exhibits characteristic absorption bands in the UV-Vis region due to electronic transitions involving the iron center and the cyclopentadienyl rings. libretexts.org The conjugation of ferrocene to PEG can influence these electronic transitions, and UV-Vis spectroscopy can be used to confirm the presence of the ferrocene moiety in the conjugate and, in some cases, infer information about its electronic environment.
Studies on Ferrocene-PEG have shown specific peaks in the UV-Vis spectrum, for example, at 326 nm and 470 nm, providing evidence for the successful conjugation between ferrocene and PEG. thno.orgnih.gov UV-Vis spectroscopy is a rapid and non-destructive technique that can provide qualitative information about the electronic structure and composition of polymers. mat-cs.combioglobax.comscitechnol.com
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their conformation in solution. It measures the differential absorption of left and right circularly polarized light. jascoinc.comyoutube.comwikipedia.org While ferrocene itself is not chiral, incorporating a chiral center into the this compound structure or placing the ferrocene chromophore in an asymmetric environment can induce a CD signal. jascoinc.com CD spectroscopy is particularly useful for analyzing the stereochemical properties and conformational features of chiral molecules, which may be relevant for certain functionalized this compound conjugates designed for biological applications. youtube.comresearchgate.netresearchgate.net
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Supramolecular Structure Determination
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are scattering techniques that provide information about the structural organization of materials at different length scales. XRD is typically used to investigate the crystalline structure of materials, providing information about lattice parameters and the presence of crystalline phases. SAXS, on the other hand, probes structures in the nanometer to sub-micrometer range, making it suitable for studying the size, shape, and arrangement of macromolecules and supramolecular assemblies in solution or in solid state. nih.govspectroscopyonline.comnih.gov
For this compound conjugates, especially those designed to self-assemble into ordered structures, SAXS can provide crucial information about the resulting supramolecular architecture, such as micelles, vesicles (polymersomes), or liquid crystalline phases. researchgate.netresearchgate.net By analyzing the scattering patterns, parameters like the radius of gyration, particle size, and the arrangement of repeating units within the assembly can be determined. While specific SAXS data for this compound were not found in the immediate search results, the technique is widely applied to study the self-assembly of block copolymers and PEG-containing systems, indicating its relevance for characterizing the supramolecular behavior of this compound conjugates. researchgate.netresearchgate.net
Electrochemical Techniques for Redox Property Investigation
The ferrocene moiety is well-known for its reversible redox behavior, transitioning between the ferrocene (Fe²⁺) and ferrocenium (B1229745) (Fe³⁺) states. Electrochemical techniques are indispensable for studying these redox properties in this compound conjugates, which are central to their applications in areas like sensing, catalysis, and drug delivery.
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) of this compound
Cyclic Voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of electroactive species. In CV, the potential of a working electrode is swept linearly between two limits at a constant rate, and the resulting current is measured. For ferrocene and its derivatives, CV typically shows a characteristic reversible redox wave corresponding to the one-electron oxidation of ferrocene to the ferrocenium cation and the subsequent reduction of ferrocenium back to ferrocene. pineresearch.comnih.govresearchgate.net
CV analysis of this compound conjugates can provide information about the redox potential of the ferrocene center, the reversibility of the electron transfer process, and the diffusion of the conjugate in solution or within a matrix. researchgate.net The redox potential can be influenced by the surrounding environment and the nature of the PEG chain, providing insights into the molecular interactions and the accessibility of the ferrocene unit. Ferrocene is often used as an internal standard in non-aqueous electrochemical experiments due to its well-defined and reversible redox couple. pineresearch.com
Differential Pulse Voltammetry (DPV) is another sensitive electrochemical technique that can be used to study the redox properties of this compound. DPV applies a series of potential pulses of increasing amplitude on a staircase potential ramp. The current is measured just before the potential pulse and at the end of the pulse, and the difference in current is plotted against the applied potential. This technique is often more sensitive than CV for determining the redox potential and can be useful for analyzing low concentrations of electroactive species or for resolving closely spaced redox events. researchgate.net Both CV and DPV are essential tools for characterizing the electrochemical properties of this compound conjugates and understanding their behavior in different environments.
| Technique | Information Provided |
| Cyclic Voltammetry | Redox potential, reversibility, diffusion behavior |
| Differential Pulse Voltammetry | Sensitive determination of redox potential, analysis of complex redox processes |
Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Dynamics
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to investigate the charge transfer dynamics of electroactive species like those found in this compound conjugates. EIS involves applying a small sinusoidal potential perturbation to an electrochemical system and measuring the resulting current response over a range of frequencies. mdpi.compineresearch.com The impedance, which is the opposition to the flow of alternating current, is then analyzed as a function of frequency. mdpi.compineresearch.com
The data obtained from EIS experiments are typically represented in Nyquist plots or Bode plots. A Nyquist plot displays the imaginary component of impedance against the real component, with frequency as an implicit parameter. pineresearch.com Bode plots show the impedance magnitude and phase angle as functions of frequency. Analysis of these plots allows for the deconvolution of various electrochemical processes occurring at the electrode-solution interface, including charge transfer kinetics, diffusion, and double-layer capacitance. mdpi.comnih.gov
For this compound, EIS can provide insights into the rate of electron transfer between the ferrocene center and the electrode. This rate is often characterized by the charge transfer resistance (Rct), which is inversely proportional to the electron transfer rate constant. nih.gov A lower Rct indicates faster charge transfer. EIS can also help determine the double-layer capacitance (Cdl) at the electrode surface and the solution resistance (Rs). mdpi.com
In the context of diffusion-controlled processes, which are often relevant for soluble redox species like this compound in solution, EIS can reveal the Warburg impedance (Zw), which is characteristic of diffusion limitations. mdpi.comnih.gov By analyzing the frequency dependence of the impedance, researchers can distinguish between charge-transfer-controlled and diffusion-controlled electrochemical reactions. nih.gov
While specific EIS data for this compound were not extensively detailed in the search results, studies on related ferrocene systems illustrate the applicability of EIS. For instance, EIS has been used to investigate the oxidation of ferrocene, providing information on diffusion coefficients and heterogeneous electron-transfer rate constants. researchgate.net These studies highlight how EIS can confirm diffusion-controlled processes and characterize the kinetics of electron transfer in ferrocene-containing molecules. researchgate.net
Chronoamperometry and Chronocoulometry for Diffusion and Adsorption Studies
Chronoamperometry (CA) and Chronocoulometry (CC) are transient electrochemical techniques that are valuable for studying the diffusion and adsorption behavior of electroactive compounds such as this compound. Both techniques involve applying a potential step to the working electrode and monitoring the resulting current (CA) or integrated charge (CC) as a function of time. gamry.comals-japan.comwikipedia.org
In Chronoamperometry, a potential step is applied that is sufficient to cause an electrochemical reaction at the electrode surface. The resulting current transient is then measured. For a diffusion-controlled process in a semi-infinite linear diffusion field, the current decays with the square root of time, as described by the Cottrell equation. Analysis of the current-time transients can yield diffusion coefficients of the electroactive species. wikipedia.orgpineresearch.com
Chronocoulometry is closely related to chronoamperometry but measures the accumulated charge over time, which is the integral of the current. gamry.comals-japan.comwikipedia.org This technique offers several advantages, particularly for studying adsorbed species and determining electrode surface areas and diffusion coefficients. gamry.comals-japan.comcurrentseparations.com The charge-time response in chronocoulometry can reveal contributions from both diffusion-controlled species in solution and species adsorbed on the electrode surface. gamry.comcurrentseparations.com The charge due to adsorbed species is typically observed as an initial rapid rise in charge, while the charge due to diffusing species increases with the square root of time. gamry.comcurrentseparations.com
For this compound, chronoamperometry could be used to determine the diffusion coefficient of the conjugate in solution by analyzing the diffusion-limited current response to a potential step that oxidizes or reduces the ferrocene moiety. Chronocoulometry would be particularly useful if this compound exhibits any adsorption behavior on the electrode surface. By analyzing the chronocoulogram, researchers could potentially quantify the amount of adsorbed this compound and distinguish it from the freely diffusing species. This distinction is based on the different time dependencies of the charge contributions. gamry.comcurrentseparations.com
Both techniques are sensitive to the concentration of the electroactive species and the electrode surface area. gamry.comals-japan.com By using a system with known parameters, such as the ferrocyanide/ferricyanide system, the electrode surface area can be determined via chronocoulometry, which can then be used to calculate the diffusion coefficient of an unknown species like this compound. als-japan.com
Microscopy and Imaging for Nanostructure Analysis
Microscopy and imaging techniques are essential for visualizing the morphology and structure of this compound assemblies, particularly at the nanoscale. Given the potential for PEG-containing molecules to self-assemble into various nanostructures, electron microscopy techniques provide the high resolution needed to characterize these formations. measurlabs.comnipne.ro
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) of this compound Assemblies
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are two primary electron microscopy techniques employed for the nanostructure analysis of materials, including potential assemblies formed by this compound. measurlabs.comnipne.ro These techniques utilize electron beams to generate images with much higher resolution than traditional optical microscopy. measurlabs.comnanoscience.com
TEM, on the other hand, provides high-resolution images of the internal structure and morphology of thin samples. measurlabs.comnanoscience.com A beam of electrons is transmitted through the sample, and the resulting image is formed by the electrons that pass through. measurlabs.comnanoscience.com The contrast in the TEM image is generated by the differential scattering of electrons by the sample's components. nipne.ro TEM offers significantly higher resolution than SEM, allowing for the visualization of finer details within nanostructures, potentially down to the atomic scale in some cases. measurlabs.comnanoscience.com This makes TEM invaluable for characterizing the internal architecture, size, and shape of individual this compound nanoassemblies, such as micelles, vesicles, or fibers, if they form.
Studies on related ferrocene-containing molecules, such as ferrocene-diphenylalanine (Fc-FF), demonstrate the utility of TEM and SEM in visualizing self-assembled nanostructures like nanospheres and nanofibers. researchgate.net These examples highlight how electron microscopy can directly reveal the morphological transitions and resulting structures formed by molecules incorporating the ferrocene unit. researchgate.net For this compound, TEM and SEM would be crucial for confirming the formation of specific nanostructures and understanding how factors like concentration, solvent, and temperature influence their assembly.
Mass Spectrometry and Chromatographic Techniques for Molecular Weight and Purity Assessment
Determining the molecular weight and assessing the purity of this compound are critical steps in its characterization and for ensuring reproducible experimental results. Mass spectrometry and chromatographic techniques are indispensable tools for these purposes.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a chromatographic technique widely used for separating and characterizing polymers and macromolecules based primarily on their hydrodynamic volume (size) in solution. wikipedia.orgshimadzu.czceitec.euchromatographyonline.com This technique is particularly well-suited for determining the molecular weight distribution of polymeric compounds like this compound, which contains a PEG chain. wikipedia.orgshimadzu.cz
In GPC/SEC, the sample is dissolved in a suitable solvent and injected into a column packed with porous stationary phase particles. Smaller molecules can penetrate the pores of the packing material and thus have a longer path through the column, eluting later. Larger molecules, which cannot enter the pores, travel through the interstitial volume and elute earlier. shimadzu.czknauer.net By calibrating the column with polymers of known molecular weights, the molecular weight distribution of the sample can be determined from its elution profile. shimadzu.cz
GPC/SEC provides information on various molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn), which indicates the breadth of the molecular weight distribution. wikipedia.org For this compound, GPC/SEC analysis would confirm the successful conjugation of the ferrocene unit to the PEG chain and provide essential data on the molecular weight and homogeneity of the synthesized product. The technique can also be used to assess the purity by identifying the presence of unconjugated PEG or other reaction byproducts based on their elution volumes. wikipedia.orgshimadzu.cz
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a soft ionization mass spectrometry technique that is highly effective for determining the molecular weight of large organic molecules, including polymers and biopolymers. msesupplies.comcreative-proteomics.comjeol.comrcpath.org It is particularly useful for analyzing molecules that may be fragile or difficult to ionize by other methods. creative-proteomics.comrcpath.org
In MALDI-TOF MS, the sample is mixed with an excess of a matrix compound and spotted onto a target plate. creative-proteomics.comjeol.com A laser pulse is then directed at the sample-matrix mixture, causing the matrix to absorb the laser energy and desorb and ionize the analyte molecules. creative-proteomics.comjeol.com The ionized molecules are then accelerated through a vacuum tube, and their time of flight to a detector is measured. jeol.com The time of flight is proportional to the mass-to-charge ratio (m/z) of the ions, allowing for the determination of their molecular weights. msesupplies.comjeol.com
Research Applications of Ferrocenylpeg in Advanced Materials and Systems
FerrocenylPeg in Responsive Polymer Materials Research
The incorporation of this compound into polymer architectures allows for the creation of materials that can change their physical and chemical properties in response to redox signals. This responsiveness is typically driven by the change in polarity and solubility when the hydrophobic, neutral ferrocene (B1249389) unit is oxidized to the hydrophilic, cationic ferrocenium (B1229745) ion.
One prominent strategy involves using host-guest chemistry, where ferrocene and cyclodextrin (B1172386) (CD) form a supramolecular complex. A hydrogel can be formed based on poly(N-isopropylacrylamide) (PNiPAAm) and poly(2-methyl-2-oxazoline) (PMOXA) chains grafted with β-cyclodextrin and ferrocene, respectively. rsc.org The host-guest interaction between ferrocene and β-CD acts as a reversible cross-link. Upon oxidation of ferrocene to ferrocenium, the affinity for the β-CD cavity is lost, leading to the dissociation of the complex and a change in the gel's properties, such as its swelling and rheological behavior. rsc.org This process is reversible upon reduction of the ferrocenium back to ferrocene. rsc.org
Another approach involves the synthesis of poly(ferrocenylsilane)-poly(ethylene glycol) (PFS-PEG)-based hydrogels. nih.gov These can be formed rapidly via a thiol-Michael addition "click" reaction, creating a network where the ferrocene units are part of the polymer backbone. nih.gov The resulting hydrogels exhibit redox-responsive properties, swelling or shrinking as the ferrocene units are oxidized and reduced, thereby altering the polymer-solvent interactions within the gel network. bohrium.com
Amphiphilic block copolymers containing a hydrophilic PEG block and a hydrophobic ferrocene-containing block are a cornerstone of this compound-based smart materials. These macromolecules can self-assemble in aqueous solutions into nanoscale structures such as micelles or vesicles. The key feature of these systems is their ability to disassemble upon a redox trigger.
The synthesis typically involves the polymerization of a ferrocene-containing monomer with a PEG macroinitiator. For example, amphiphilic block copolymers have been prepared by the anionic ring-opening polymerization of ferrocenyl glycidyl (B131873) ether (fcGE) using PEG monomethyl ether as the initiator. acs.org The resulting PEG-b-P(fcGE) copolymers are amphiphilic, with the PEG block providing water solubility and the P(fcGE) block forming a hydrophobic core.
When the ferrocene units in the core are oxidized, the hydrophobic block becomes hydrophilic. This amphiphilic-to-double-hydrophilic transition destabilizes the self-assembled structure, causing the micelles to dissociate. acs.org This redox-responsive behavior makes these block copolymers excellent candidates for use as "smart" surfactants, for instance, in stabilizing nanoparticle dispersions that can be controllably destabilized on demand. acs.org
| Table 1: Molecular Characteristics of this compound Block Copolymers | | :--- | :--- | :--- | :--- | | Polymer Type | Synthesis Method | Molecular Weight (Mn, g/mol ) | Polydispersity Index (Mw/Mn) | | PEG-b-P(fcGE) | Anionic Ring-Opening Polymerization | 3,600 - 8,600 | 1.04 - 1.10 | | PEO-b-PFVFC | RAFT Polymerization | Varies with block length | ~1.20 |
Data sourced from research on ferrocenyl glycidyl ether (fcGE) and 2-formal-4-vinylphenyl ferrocenecarboxylate (FVFC) based copolymers. acs.orgrsc.org
The redox-triggered disassembly of this compound-based nanosystems provides a robust mechanism for the controlled release of encapsulated materials. When these polymers self-assemble into nanoparticles (e.g., micelles), they can entrap guest molecules within their hydrophobic, ferrocene-rich core. The PEG chains form a hydrophilic corona that ensures stability and solubility in aqueous environments. nih.gov
The release mechanism is predicated on a change in the fundamental forces driving self-assembly. The hydrophobic interaction that holds the core together is disrupted when the ferrocene units are oxidized. The conversion of the hydrophobic ferrocene block to a hydrophilic ferrocenium-containing block eliminates the driving force for micellization. nih.gov This leads to the structural disintegration of the nanoparticle and the subsequent release of its payload.
This mechanism is particularly responsive to reactive oxygen species (ROS), which can act as natural oxidants. Ferrocene-based nanoparticles can be designed to be stable under normal physiological conditions but to disassemble in environments with elevated ROS levels. nih.gov The PEGylation of these ferrocene polymers is crucial, as it enhances the stability of the nanoparticles, preventing premature destruction while ensuring they remain responsive to the desired stimulus. nih.gov Studies have shown that upon exposure to an oxidant like H₂O₂, these nanoparticles can distend and effectively release their contents over a period of hours. nih.gov
This compound for Sensing and Detection Research (non-clinical focus)
The well-defined and reversible electrochemical behavior of the ferrocene/ferrocenium couple makes this compound an excellent component for chemical sensors. Its redox potential can be influenced by the local environment, allowing for the design of sensors that transduce a binding or reaction event into a measurable electrical or optical signal.
Electrochemical sensors based on this compound leverage the ferrocene moiety as a signal reporter. In a typical configuration, the this compound polymer is immobilized on an electrode surface. The ferrocene group provides a stable and reproducible voltammetric signal at a characteristic potential.
When an analyte of interest interacts with the polymer film, it can alter the microenvironment of the ferrocene units. This interaction can manifest as a change in the electrochemical signal, such as a shift in the peak potential or a change in the peak current. For example, triple-stimuli-responsive PEG-based copolymers containing ferrocene have been used to create redox hydrogel electrodes. acs.org The redox activity of these surfaces can be modulated by external factors like pH and temperature, allowing for the development of sensors where the ferrocene signal is switched "on" or "off" depending on the conditions. acs.orgnih.gov This principle has been applied to create biosensors, where the polymer's response to an analyte is transduced through the ferrocene's electrochemical signal. acs.org
This compound can be integrated into optical probes where the redox state of the iron center influences the properties of a linked chromophore or fluorophore. The ferrocene unit can act as an efficient quencher of fluorescence through a process known as photoinduced electron transfer (PET). researchgate.net
In the reduced Fe(II) state, ferrocene can donate an electron to the excited state of a nearby fluorophore, quenching its emission. researchgate.net Upon oxidation to the Fe(III) ferrocenium state, its ability to act as an electron donor is diminished, which can "turn on" the fluorescence. researchgate.net This redox-switchable fluorescence provides a mechanism for sensing. A probe can be designed where interaction with an analyte triggers the oxidation of the ferrocene, leading to a measurable increase in fluorescence intensity. This approach allows for the development of highly sensitive "turn-on" fluorescent sensors. rsc.orgresearchgate.net
Biosensing Platforms Leveraging this compound Bioconjugation (methodological focus)
The integration of this compound into biosensing platforms is primarily centered on its use as a redox mediator and its ability to be bioconjugated to specific recognition elements. The methodological focus lies in the immobilization and signal transduction mechanisms that leverage the electrochemical properties of the ferrocene moiety.
One common strategy involves the covalent attachment of this compound to biomolecules such as enzymes or antibodies. This bioconjugation is often achieved through functional groups on the PEG chain, which can react with corresponding groups on the biomolecule. Once conjugated, the this compound-biomolecule complex can be immobilized on an electrode surface. The PEG linker provides a flexible spacer, ensuring the biomolecule retains its biological activity while positioning the ferrocene unit for efficient electron transfer with the electrode.
The detection principle in these biosensors is often based on the change in the electrochemical signal of the ferrocene upon the binding of the target analyte to the biorecognition element. For instance, in an enzyme-based biosensor, the enzymatic reaction with the substrate can lead to a change in the local environment of the this compound, altering its redox potential or current. This change is then measured electrochemically to quantify the analyte.
Another methodological approach involves the use of this compound as a mobile redox shuttle between the active site of an enzyme and the electrode surface. In this configuration, the this compound is not directly conjugated to the enzyme but is present in the electrolyte solution. It facilitates electron transfer by shuttling electrons from the enzyme's redox center to the electrode, thereby enabling the electrochemical detection of the enzymatic reaction.
The choice of immobilization technique for this compound bioconjugates is critical for the performance of the biosensor. Common methods include:
Self-Assembled Monolayers (SAMs): Thiol-terminated this compound can form stable SAMs on gold electrodes, providing a well-defined and controlled surface for biomolecule attachment.
Polymer Film Entrapment: this compound bioconjugates can be physically entrapped within a conductive or biocompatible polymer matrix on the electrode surface.
Covalent Attachment to the Electrode Surface: The PEG chain can be functionalized with groups that can directly react with a modified electrode surface, leading to a robust and stable immobilization.
These methodological approaches highlight the versatility of this compound in designing a wide range of electrochemical biosensors with tailored properties for specific applications.
This compound in Catalysis Research
The application of this compound in catalysis research stems from the ability to combine the catalytic activity of metal complexes with the unique properties of the ferrocene and PEG components. This has led to the development of both homogeneous and heterogeneous catalytic systems.
In homogeneous catalysis, Ferrocenyl-functionalized PEG ligands are designed to coordinate with metal centers, creating soluble catalysts with tunable properties. The ferrocene unit can influence the electronic properties of the metal center, thereby affecting the catalyst's activity and selectivity. The PEG chain, on the other hand, imparts solubility in a variety of solvents, including environmentally benign ones like water, and can also influence the steric environment around the catalytic center.
The design of these ligands often involves synthesizing this compound with specific coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes, at the terminus of the PEG chain. These groups can then bind to a metal precursor to form the active catalyst. The length of the PEG chain can be varied to control the solubility and steric bulk of the ligand.
A key advantage of using Ferrocenyl-functionalized PEG ligands is the potential for catalyst recovery and reuse. By tuning the solubility of the catalyst through changes in temperature or solvent composition, the catalyst can be separated from the reaction mixture, addressing one of the major challenges in homogeneous catalysis.
To overcome the separation challenges associated with homogeneous catalysts, researchers have developed heterogeneous catalysts by immobilizing this compound-metal complexes onto solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.
The development of these catalysts involves several steps:
Functionalization of the Support: Solid supports such as silica, alumina, or polymers are functionalized with groups that can react with the this compound ligand.
Immobilization of the Ligand: The Ferrocenyl-functionalized PEG is then covalently attached to the support material.
Metalation: The immobilized ligand is then treated with a metal precursor to form the active catalytic sites.
The this compound acts as a flexible linker, tethering the active catalytic species to the solid support while maintaining a degree of mobility that can be beneficial for catalytic activity. The PEG chain can also help to create a favorable microenvironment around the catalytic center. These supported catalysts have been explored for a variety of organic transformations, demonstrating good catalytic activity and the ability to be recycled multiple times without significant loss of performance.
This compound in Energy Storage and Conversion Research
The redox-active nature of the ferrocene moiety makes this compound a promising candidate for applications in energy storage and conversion devices. Research in this area has focused on its potential use in redox flow batteries and photoelectrochemical systems.
Redox flow batteries (RFBs) are a type of electrochemical energy storage device where energy is stored in liquid electrolytes. The performance of RFBs is highly dependent on the properties of the redox-active species in the electrolytes. Ferrocene derivatives are attractive candidates for non-aqueous RFBs due to their stable and reversible redox behavior. researchgate.netnih.gov
The incorporation of PEG chains to create this compound offers several advantages for RFB applications. acs.org PEGylation can significantly enhance the solubility of ferrocene in organic electrolytes, which is crucial for achieving high energy densities. researchgate.netacs.org Furthermore, the increased size of the this compound molecule can help to reduce its crossover through the membrane separating the two half-cells of the battery, a common issue that leads to capacity fade. columbia.edu
Research in this area has involved the synthesis and electrochemical characterization of various this compound derivatives. Studies have focused on understanding the relationship between the PEG chain length and the solubility, viscosity, and electrochemical performance of the resulting electrolytes. The goal is to design this compound molecules that exhibit high solubility, fast electron transfer kinetics, and minimal membrane crossover to enable long-lasting and efficient redox flow batteries. acs.org
| Compound | Solubility in Organic Electrolyte | Diffusion Coefficient (cm²/s) | Key Finding |
| Ferrocene | Moderate | 2.4 x 10⁻⁵ | Baseline for comparison. nih.gov |
| PEGylated Ferrocene Derivative | High | 1.8 x 10⁻⁵ | Increased solubility and reduced membrane crossover. columbia.edu |
Table 1: Properties of Ferrocene and a PEGylated Ferrocene Derivative for Redox Flow Battery Applications
This compound has also been investigated for its potential in photoelectrochemical systems, such as dye-sensitized solar cells (DSSCs) and other solar energy conversion devices. nih.gov In these applications, the ferrocene unit can act as a redox mediator or as part of a donor-acceptor system for photoinduced electron transfer. nih.govresearchgate.netsci-hub.ru
In the context of DSSCs, this compound can be used as a component of the electrolyte. After a dye molecule absorbs a photon and injects an electron into the semiconductor electrode, the oxidized dye needs to be regenerated. This compound can act as a redox mediator, donating an electron to the oxidized dye and then being regenerated at the counter electrode. The PEG component can help to improve the solubility and stability of the ferrocene mediator in the electrolyte. nih.gov
Furthermore, this compound can be incorporated into more complex molecular assemblies for studying photoinduced electron transfer processes. By linking this compound to a photosensitizer, it is possible to create dyad or triad (B1167595) systems where light absorption leads to charge separation. The ferrocene unit acts as an electron donor, and the study of these systems provides fundamental insights into the processes that govern solar energy conversion. nih.govresearchgate.net The PEG linker can be used to control the distance and orientation between the donor and acceptor units, which are critical parameters for efficient charge separation and recombination.
Theoretical and Computational Investigations of Ferrocenylpeg Chemistry
Density Functional Theory (DFT) Studies of Electronic Structure and Redox Potentials
Density Functional Theory (DFT) is a powerful computational method widely applied to investigate the electronic structure and redox properties of ferrocene-containing molecules, including FerrocenylPeg conjugates. DFT calculations can provide valuable information about molecular orbitals, charge distribution, and the energy changes associated with electron transfer processes. This is particularly relevant for ferrocenyl systems due to the well-defined and reversible Fe2+/Fe3+ redox couple. mdpi.com
Studies utilizing DFT have aimed to understand how the attachment of PEG chains and other substituents influences the electronic environment of the ferrocene (B1249389) moiety and, consequently, its redox potential. For instance, computational electronic structure studies are considered important for understanding the microscopic mechanisms in functionalized nanosystems, complementing experimental work. nih.gov DFT has been used to examine electron transport properties in ferrocene compounds with various bridging units. researchgate.net The method can help rationalize experimental observations and provide fundamental insights for the design of new electronic materials. nih.govresearchgate.net
DFT calculations can predict the involvement of the ferrocenyl group in oxidation processes and the localization of subsequent redox events on other parts of the molecule, such as a conjugated system or a macrocycle attached to the ferrocene. nih.gov The electronic influence of different linkers or substituents on the ring-based oxidation and reduction values of ferrocene derivatives has been illustrated through combined electrochemical and DFT studies. nih.gov The stability of ferrocene derivatives undergoing reversible redox processes has been assessed, with DFT calculations showing a correlation between localized LUMO density on the iron atom and rapid capacity fading in certain derivatives. mdpi.com
DFT studies have also been applied to understand the electron transfer mechanisms in more complex ferrocene-based systems, such as molecular diodes or conjugates with other redox-active units. nih.govacs.orgresearchgate.net For example, DFT and time-dependent DFT (TDDFT) have been used to investigate the electron transfer mechanism in ferrocene-based molecular diodes utilizing chemical bridges. nih.govresearchgate.net These studies can reveal how the asymmetric nature of a bridging unit might affect the electronic energies and favor electron transfer in a specific direction. nih.gov
The correlation between theoretical predictions from DFT and experimental electrochemical results, such as cyclic voltammetry, is a common approach to validate computational models and gain deeper insights into the redox behavior of this compound systems. nih.govnih.govscience.gov
Molecular Dynamics (MD) Simulations of this compound Conformation and Self-Assembly
Molecular Dynamics (MD) simulations are essential tools for exploring the dynamic behavior, conformation, and self-assembly of polymer conjugates like this compound in various environments, particularly in solution. MD simulations track the time evolution of a molecular system by solving Newton's laws of motion for each atom, providing insights into conformational changes, interactions, and the formation of supramolecular structures.
In the context of self-assembly, MD simulations are particularly valuable for understanding the formation and structure of micelles and other aggregates formed by amphiphilic ferrocenyl-containing PEG block copolymers or end-functionalized PEGs. dntb.gov.uanih.govresearchgate.netscience.gov These simulations can reveal the driving forces behind self-assembly, such as hydrophobic interactions involving the ferrocene unit and the hydrophilic nature of the PEG chains. nih.govresearchgate.net
Studies have employed classical MD calculations to investigate the aggregation of systems involving polyethylene (B3416737) oxide-ferrocene (PE-FE) and their interactions, for instance, in the formation of supramolecular micelles. nih.govresearchgate.net These simulations can identify the main forces responsible for micelle formation, such as Lennard-Jones and hydrophobic interactions. nih.govresearchgate.net Furthermore, MD simulations can explore the response of these self-assembled structures to external stimuli, such as electrical fields, and their potential applications, like drug adsorption within micelles. nih.govresearchgate.net
MD simulations can also provide insights into the conformation of PEG chains grafted onto surfaces and how factors like grafting density and molecular weight influence the resulting polymer layer structure (e.g., mushroom or brush conformations). mdpi.comnih.govrsc.org This is relevant for understanding the behavior of ferrocenyl-PEG modified surfaces used in various applications, including electrochemical sensing. acs.orgacs.org
Both all-atom and coarse-grained MD models have been applied to study PEGylated systems, with coarse-grained models being particularly useful for simulating larger systems and longer timescales relevant to self-assembly processes. mdpi.comnih.govrsc.org
Computational Design and Prediction of Novel this compound Architectures
Computational methods, including DFT and MD simulations, are increasingly utilized in the design and prediction of novel molecules and materials with tailored properties. For this compound conjugates, computational design approaches can accelerate the discovery and optimization of new architectures for specific applications.
By using computational models, researchers can predict the structure and properties of potential this compound architectures before undertaking synthesis. numberanalytics.com This includes predicting electronic properties, redox behavior, conformational preferences, and self-assembly characteristics. DFT can be used to design molecules with specific electronic structures and predictable redox potentials by exploring the effect of different linkers and substitution patterns. nih.govmdpi.comnih.gov
MD simulations can aid in the design of self-assembling this compound systems by predicting how variations in polymer length, block copolymer composition, and the nature of the ferrocenyl attachment influence micelle formation, size, stability, and internal structure. nih.govresearchgate.netrsc.orgscience.gov This allows for the rational design of nanocarriers with desired properties for applications such as targeted delivery or encapsulation.
Computational workflows are being developed to automate aspects of molecular design and property prediction, which can be applied to the design of novel organometallic compounds and polymer conjugates. nd.edu These workflows can involve generating virtual libraries of structures, modeling their 3D conformations, and predicting key properties. nd.edu
While specific examples of "this compound" computational design in the search results are often discussed in the context of designing functional materials or drug delivery systems where the ferrocene-PEG structure is a component, the underlying computational techniques (DFT for electronic/redox properties, MD for conformation/assembly) are directly applicable to the de novo design of novel this compound architectures with targeted functionalities. nih.govnih.govresearchgate.netrsc.orgnumberanalytics.comnottingham.ac.ukdu.ac.in The integration of computational predictions with experimental synthesis and characterization is crucial for the successful design and realization of new this compound compounds with desired chemical and physical properties.
Future Research Directions and Emerging Challenges in Ferrocenylpeg Science
Development of Next-Generation FerrocenylPeg Architectures
Future research in this compound science is expected to focus on the design and synthesis of more complex and precisely controlled architectures. This includes exploring variations in PEG chain length, branching, and end-group functionalization to fine-tune solubility, biocompatibility, and interactions with other materials or biological systems. Developing novel synthetic strategies that allow for greater control over the position and density of ferrocene (B1249389) moieties along the polymer chain is also a critical area. This could lead to materials with enhanced redox activity, improved electron transfer efficiency, or tailored responsiveness to external stimuli. The development of next-generation architectures often involves leveraging advancements in polymer synthesis and characterization techniques to create materials with specific, desired properties.
Integration of this compound into Multi-Stimuli Responsive Systems
A significant area of future development lies in integrating this compound into systems that respond to multiple stimuli. The inherent redox activity of the ferrocene unit provides an electrochemical stimulus, which can be combined with other responsive elements within the same material. Researchers are exploring the incorporation of moieties sensitive to temperature, pH, light, or specific chemical species alongside this compound to create materials with complex and switchable behaviors. Such multi-stimuli responsive systems could find applications in areas like controlled release, smart coatings, or advanced sensing platforms. For instance, polymers containing ferrocene and groups responsive to temperature or pH have been shown to exhibit tunable hydrophilicity and can be used in catalysis and electrochemistry applications. utwente.nl Ferrocene derivatives are being explored as building blocks for multi-stimuli-responsive systems, including those used as dopants in liquid crystals that respond to thermal, light, or electrochemical stimuli. chemistryviews.org Ferrocene-based compounds have also been incorporated into organometallogels that show reversible gel-sol transitions in response to redox stimuli. rsc.org
Exploration of this compound in Sustainable Chemistry and Green Synthesis
The principles of sustainable chemistry and green synthesis are becoming increasingly important in the development of new materials. Future research will likely investigate more environmentally friendly routes for the synthesis of this compound conjugates, potentially utilizing milder reaction conditions, less hazardous solvents, or renewable resources. Exploring the use of this compound in catalytic applications that align with green chemistry principles, such as promoting reactions with high atom economy or facilitating transformations under ambient conditions, represents another promising avenue. scribd.com The development of green synthesis methods for nanoparticles, for example, highlights the broader trend towards more sustainable chemical processes. rsc.orgfrontiersin.orgscirp.org
Addressing Scale-Up and Process Intensification Challenges for this compound Production
Translating laboratory-scale synthesis of this compound to larger, industrial scales presents significant challenges. These include maintaining product consistency, ensuring efficient mixing and heat transfer in larger volumes, managing raw material supply, and controlling costs. worldpharmatoday.compatsnap.comascendiacdmo.com Future research needs to focus on developing robust and scalable synthetic procedures, potentially employing techniques from process intensification to improve efficiency, reduce waste, and lower production costs. mdpi.comyoutube.comyoutube.comyoutube.com Process intensification aims to create smaller, cleaner, and more energy-efficient technologies by redesigning chemical processes and equipment. youtube.com Addressing these scale-up challenges is crucial for the widespread adoption of this compound in various applications. worldpharmatoday.comascendiacdmo.com
Unexplored Frontiers in this compound Applications (e.g., advanced robotics materials, non-traditional sensing)
Beyond established applications, this compound holds potential in currently underexplored areas. This could include the development of novel materials for advanced robotics, where the redox-switchable properties might be leveraged for actuators, sensors, or responsive surfaces. ferrobotics.comdensorobotics.commanufacturingusa.comec-nantes.frrsj.or.jp In non-traditional sensing, this compound could be integrated into platforms for detecting a wider range of analytes, potentially in challenging environments or through novel detection mechanisms. The ability of ferrocene to undergo reversible redox changes makes it valuable in the design of electrochemical sensors. researchgate.netresearchgate.net Further research is needed to explore these nascent applications and unlock the full versatility of this compound conjugates.
Compound Names and PubChem CIDs
Please note: A list of compound names and their corresponding PubChem CIDs was requested for inclusion in a table at the end of the article. As this list was not provided in the prompt, the table cannot be generated.
Q & A
Q. What are the established protocols for synthesizing FerrocenylPeg, and how can researchers ensure reproducibility across different laboratories?
Methodological Answer: this compound synthesis typically involves coupling ferrocene derivatives with polyethylene glycol (Peg) via click chemistry or esterification. To ensure reproducibility, document reaction conditions (temperature, solvent purity, catalyst concentration) and validate intermediates using NMR and mass spectrometry. Follow guidelines from the Beilstein Journal of Organic Chemistry, which emphasize detailed experimental sections with step-by-step procedures, including purification methods (e.g., column chromatography) and characterization data for key intermediates . Cross-validate results with independent replicates and share raw spectral data in supplementary materials.
Q. How can researchers optimize the characterization of this compound’s electrochemical properties?
Methodological Answer: Cyclic voltammetry (CV) is the gold standard for assessing ferrocene’s redox activity. Optimize parameters such as scan rate (e.g., 50–200 mV/s), electrolyte composition (e.g., 0.1 M TBAPF6 in acetonitrile), and working electrode material (e.g., glassy carbon). Calibrate against a ferrocene/ferrocenium reference. For Peg-modified derivatives, account for steric hindrance by comparing peak separation (ΔEp) and half-wave potentials (E1/2) to unmodified ferrocene. Report data with error margins and statistical significance using tools like ANOVA for multi-sample comparisons .
Q. What analytical techniques are critical for confirming this compound’s structural integrity and purity?
Methodological Answer: Combine NMR (¹H, ¹³C, and DEPT-135 for functional groups), FT-IR (to confirm ester/ether linkages), and MALDI-TOF mass spectrometry (for molecular weight distribution). For purity, use HPLC with a reverse-phase C18 column and UV-Vis detection at λ = 280 nm (ferrocene absorption band). Quantify impurities via peak integration and validate against calibration curves. Adhere to the Beilstein Journal’s requirement to include ≤5 compounds’ full characterization in the main text, with additional data in supplementary files .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound’s stability under physiological conditions?
Methodological Answer: Contradictory stability data often arise from variability in buffer composition (e.g., pH, ionic strength) or oxidation sensitivity. Design a factorial experiment testing stability across pH (5.0–7.4), temperature (25°C vs. 37°C), and exposure to reactive oxygen species (H2O2, O2•−). Use UV-Vis spectroscopy to monitor ferrocene oxidation kinetics and LC-MS to identify degradation products. Apply the PICOT framework (Population: this compound; Intervention: environmental variables; Comparison: control groups; Outcome: stability metrics; Time: 24–72 hrs) to structure hypotheses .
Q. What computational modeling approaches are suitable for predicting this compound’s interactions with biological targets?
Methodological Answer: Molecular dynamics (MD) simulations using AMBER or GROMACS can model Peg’s solvation behavior and ferrocene’s redox-active site binding. Parameterize force fields with quantum mechanical calculations (e.g., DFT for charge distribution). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize targets with therapeutic relevance, such as drug delivery systems .
Q. How should researchers address discrepancies in this compound’s cytotoxicity across cell lines?
Methodological Answer: Contradictions may stem from cell-specific uptake mechanisms or metabolic activity. Perform dose-response assays (e.g., MTT or Alamar Blue) across multiple lines (e.g., HEK293, HeLa, primary cells). Correlate cytotoxicity with intracellular iron levels (via ICP-MS) and redox status (GSH/GSSG ratios). Apply mixed-effects models to account for inter-experimental variability. Reference phenomenological research frameworks to contextualize biological variability in results .
Q. What strategies ensure data reproducibility when combining this compound studies with omics datasets (e.g., proteomics, metabolomics)?
Methodological Answer: Use standardized metadata schemas (e.g., MIAME for microarrays, MIAPE for proteomics) to annotate experimental conditions. Normalize omics data using R/Bioconductor packages (e.g., DESeq2 for RNA-seq, MaxQuant for proteomics). Validate this compound’s effects via orthogonal assays (e.g., Western blot for protein expression, targeted metabolomics). Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) and archive raw data in repositories like Zenodo or Figshare .
Cross-Disciplinary and Ethical Considerations
Q. How can this compound research align with ethical guidelines for interdisciplinary studies (e.g., biomedicine and materials science)?
Methodological Answer: For biomedical applications, obtain IRB approval for cytotoxicity and in vivo studies. Use the PEO framework (Population: cell/animal models; Exposure: this compound; Outcome: biocompatibility metrics) to define scope. For materials science, adhere to ASTM standards for nanoparticle characterization. Document ethical considerations using the FINER model, emphasizing relevance to human health and environmental safety .
Q. What methodologies validate this compound’s role in hybrid nanomaterials for catalytic applications?
Methodological Answer: Test catalytic efficiency in model reactions (e.g., Suzuki coupling, CO2 reduction) using GC-MS or HPLC for product quantification. Compare turnover numbers (TON) and frequencies (TOF) to homogeneous catalysts. Characterize nanomaterial morphology via TEM and XPS. Use factorial DOE (Design of Experiments) to optimize Peg chain length and ferrocene loading. Reference peer-reviewed protocols from Analytical Chemistry journals for reproducible data reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
